4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a synthetic organic compound characterized by a pyridazine core, trifluoromethyl group, and morpholine moiety. This complex structure gives it distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridin-2-ylamine, which involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia.
Step 2: This intermediate undergoes a nucleophilic substitution with piperazine, yielding 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine.
Step 3: Subsequently, the compound reacts with 4-chloropyridazine in the presence of a base, forming 6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine.
Step 4: The final step involves reacting the product with morpholine under suitable conditions to yield the target compound, this compound.
Industrial Production Methods:
The above synthetic route can be scaled up for industrial production using flow chemistry, which enhances reaction efficiency and product yield by maintaining optimal reaction conditions continuously.
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions are less common but possible under strong reducing conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridazine ring and trifluoromethyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products:
The products vary depending on the reaction conditions, but can include oxidized derivatives, reduced forms, and substituted analogs with different functional groups.
Chemistry:
Utilized as a building block for creating more complex molecules in organic synthesis.
Biology:
Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine:
Explored as a lead compound for drug development, particularly in targeting central nervous system disorders.
Industry:
Employed in the development of agrochemicals and functional materials due to its unique chemical properties.
Wirkmechanismus
The compound's mechanism of action varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and metabolic stability, while the morpholine moiety contributes to its solubility and pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
4-(6-pyridazin-3-yl)piperazine: : Similar core structure without the trifluoromethyl and morpholine groups.
4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine: : A closely related analog with a different positioning of the trifluoromethyl group.
4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine: : Analog with a pyrimidine ring instead of a pyridazine ring.
Uniqueness:
The compound stands out due to its combination of the trifluoromethyl group, pyridazine core, and morpholine moiety, which collectively enhance its reactivity, biological activity, and applicability in diverse fields.
Eigenschaften
IUPAC Name |
4-[6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)14-1-2-15(22-13-14)25-5-7-26(8-6-25)16-3-4-17(24-23-16)27-9-11-28-12-10-27/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCCVGEZCEPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.